4-Methyltetrahydro-2H-pyran-2-one

Polymer Chemistry Chemical Recycling Circular Economy

4-Methyltetrahydro-2H-pyran-2-one (synonyms: β-methyl-δ-valerolactone, 4-methyloxan-2-one, 3-methyl-5-pentanolide) is a six-membered cyclic lactone (δ-valerolactone) bearing a single methyl substituent at the 4-position. Its molecular formula is C₆H₁₀O₂ with a molecular weight of 114.14 g/mol.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 1121-84-2
Cat. No. B075639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyltetrahydro-2H-pyran-2-one
CAS1121-84-2
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC1CCOC(=O)C1
InChIInChI=1S/C6H10O2/c1-5-2-3-8-6(7)4-5/h5H,2-4H2,1H3
InChIKeyYHTLGFCVBKENTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyltetrahydro-2H-pyran-2-one (CAS 1121-84-2): Technical Baseline for Scientific Procurement


4-Methyltetrahydro-2H-pyran-2-one (synonyms: β-methyl-δ-valerolactone, 4-methyloxan-2-one, 3-methyl-5-pentanolide) is a six-membered cyclic lactone (δ-valerolactone) bearing a single methyl substituent at the 4-position. Its molecular formula is C₆H₁₀O₂ with a molecular weight of 114.14 g/mol [1]. The compound is a chiral, sparingly water-soluble liquid (calculated solubility 22 g/L at 25 °C, density 1.057 g/cm³ at 20 °C, boiling point 119–120 °C at 20 Torr) . It is commercially available under the tradename Nuvone™ (Valerian Materials) and has emerged as a strategically important monomer for chemically recyclable polymers, a chiral building block for insect pheromone synthesis, and a biobased platform chemical derived from glucose via mevalonate fermentation [2].

Why Unsubstituted δ-Valerolactone or Other δ-Lactones Cannot Replace 4-Methyltetrahydro-2H-pyran-2-one


Within the δ-valerolactone family, even a single methyl substituent at the 4-position fundamentally alters polymerization thermodynamics, polymer thermal properties, solubility, and enantiomeric accessibility relative to unsubstituted δ-valerolactone (δ-VL, CAS 542-28-9). Unsubstituted δ-VL yields a semi-crystalline polyester with a higher glass transition temperature and limited depolymerizability, whereas 4-methyl substitution disrupts crystallinity, producing an amorphous rubbery polymer (Tg ≈ −51 °C) with a measurable low ceiling temperature (Tc ≈ 227 °C neat) that enables chemical recycling to monomer [1] [2]. Furthermore, the water solubility difference is stark: unsubstituted δ-VL is fully water-miscible, while 4-methyltetrahydro-2H-pyran-2-one is only sparingly soluble (22 g/L), which critically alters workup, extraction, and formulation strategies . Substitution with longer alkyl chains (e.g., δ-decalactone) introduces excessive hydrophobicity and higher entanglement molar mass, shifting the application space away from tunable elastomers. These thermodynamic, physical, and processing divergences mean that in-class δ-lactones are not functionally interchangeable for precision polymer synthesis or chiral intermediate applications.

Quantitative Differentiation Evidence for 4-Methyltetrahydro-2H-pyran-2-one (CAS 1121-84-2) vs. Closest Analogs


Ceiling Temperature and Polymerization Enthalpy: Enabling Chemical Recyclability vs. Unsubstituted δ-Valerolactone

4-Methyltetrahydro-2H-pyran-2-one (βMVL) exhibits a ceiling temperature (Tc) of 227 °C in the neat (undiluted) state and a polymerization enthalpy (ΔHp°) of −13.8 ± 0.3 kJ mol⁻¹, with ΔSp° = −46 ± 1 J mol⁻¹ K⁻¹, as determined by variable-temperature equilibrium monomer concentration measurements using triazabicyclodecene (TBD) as catalyst at room temperature [1] [2]. In contrast, unsubstituted δ-valerolactone (δ-VL) has a significantly less negative polymerization enthalpy, reported as approximately −2.0 to −2.4 kcal mol⁻¹ (−8.4 to −10.0 kJ mol⁻¹) [3]. This approximately 40–65% greater magnitude of ΔHp° for βMVL translates into a lower equilibrium monomer concentration at ambient temperature, which is exploited for depolymerization-based chemical recycling: crosslinked poly(βMVL) elastomers can be chemically recycled back to βMVL monomer in high yield and purity [1]. The low ceiling temperature is an intrinsic consequence of the 4-methyl substituent increasing steric congestion in the polymer backbone, a feature absent in unsubstituted δ-VL systems.

Polymer Chemistry Chemical Recycling Circular Economy Ring-Opening Polymerization

Glass Transition Temperature of the Homopolymer: Amorphous Rubbery Behavior vs. Semi-Crystalline Unsubstituted Poly(δ-valerolactone)

Poly(4-methyltetrahydro-2H-pyran-2-one), i.e., poly(β-methyl-δ-valerolactone) or PβMVL, is an entirely amorphous aliphatic polyester with a glass transition temperature (Tg) of −51 °C (determined by differential scanning calorimetry) [1]. This places the homopolymer firmly in the rubbery regime at room temperature, making it an ideal soft midblock segment for ABA triblock thermoplastic elastomers. In contrast, poly(δ-valerolactone) (PδVL) is semi-crystalline, with a reported melting temperature (Tm) of approximately 50–65 °C and a Tg of approximately −67 °C, but its crystallinity imparts stiffness rather than rubbery elasticity [2]. The methyl substituent at the 4-position sterically prevents chain packing and crystallization, producing an amorphous material with excellent elastic recovery. When copolymerized with poly(lactide) hard endblocks, PβMVL-based triblocks microphase-separate into well-defined nanostructures with domain spacings of 20–50 nm, yielding elastomers with tensile strengths rivaling commercial petroleum-derived block copolymers [1].

Polymer Physics Thermoplastic Elastomers Block Copolymers Thermal Properties

Enantioselective Enzymatic Resolution: Access to Enantiopure (R)- and (S)-4-Methyltetrahydro-2H-pyran-2-one for Chiral Building Block Synthesis

Racemic 4-methyltetrahydro-2H-pyran-2-one can be enantioselectively hydrolyzed using esterases to yield optically active (R)-4-methyltetrahydro-2H-pyran-2-one and the corresponding (S)-δ-hydroxypentanoic acid derivative, as demonstrated by Izumi et al. using pig liver esterase and other microbial esterases [1]. The resulting enantiopure (4S)-4-methyltetrahydro-2H-pyran-2-one has been employed as a starting material for synthesizing chiral methyl-branched building blocks applicable to mealworm beetle (Tenebrio molitor), rhinoceros beetle, and earth-boring dung beetle pheromones, as well as numerous other biologically active compounds [2]. In contrast, unsubstituted δ-valerolactone is achiral and cannot serve as a chiral pool starting material. Mevalonolactone (4-hydroxy-4-methyltetrahydro-2H-pyran-2-one), while chiral, carries a tertiary hydroxyl group that introduces different reactivity and polarity, limiting its utility for the same class of methyl-branched pheromone targets that require the simple 4-methyl substitution pattern.

Biocatalysis Chiral Resolution Insect Pheromone Synthesis Enantioselective Hydrolysis

Biobased Production Route: Fermentative Mevalonate-to-β-Methyl-δ-valerolactone vs. Petrochemical δ-Decalactone and δ-Valerolactone

4-Methyltetrahydro-2H-pyran-2-one (βMVL) is produced via a two-step chemoenzymatic route from glucose: (i) fermentation of glucose to mevalonate using engineered Escherichia coli strains achieving ~71.4% of the maximum theoretical yield via chromosomal integration of the mevalonate pathway, and (ii) acid-catalyzed dehydration of mevalonate to anhydromevalonolactone (98% conversion, 89% selectivity) followed by Pd/C-catalyzed hydrogenation (>99% conversion) to yield polymerization-grade βMVL [1] [2]. A total biosynthetic pathway directly from glucose to βMVL has also been demonstrated at 300 mg/L in shake flasks [1]. In contrast, unsubstituted δ-valerolactone is primarily produced via petrochemical routes (Baeyer–Villiger oxidation of cyclopentanone or dehydrogenation of 1,5-pentanediol), and δ-decalactone, while biobased, requires a longer fermentation pathway from ricinoleic acid or 6-amyl-α-pyrone hydrogenation . The shorter, higher-yielding biosynthetic route to βMVL translates into a lower projected carbon footprint and cost trajectory for large-scale monomer production.

Industrial Biotechnology Biobased Monomers Mevalonate Pathway Sustainable Chemistry

Aqueous Solubility Differential: 22 g/L (Sparingly Soluble) vs. Fully Miscible Unsubstituted δ-Valerolactone

4-Methyltetrahydro-2H-pyran-2-one has a calculated aqueous solubility of 22 g/L at 25 °C (sparingly soluble), with a density of 1.057 g/cm³ at 20 °C and a boiling point of 119–120 °C at 20 Torr . In contrast, unsubstituted δ-valerolactone is fully miscible with water (reported as >1,000 g/L or 'miscible' at 25 °C) and has a density of 1.105–1.113 g/mL and a boiling point of 230–260 °C at atmospheric pressure [1]. The reduced water solubility of the methyl-substituted compound significantly facilitates organic-phase extraction during monomer purification after fermentation broth processing, reducing energy demand for distillation-based water removal. The density difference (1.057 vs. 1.105–1.113 g/mL) further aids phase separation during workup.

Process Chemistry Extraction Efficiency Monomer Purification Physical Properties

Polymerization Kinetics: Rapid Bulk Conversion to High Molecular Weight vs. Slower Kinetics of Longer-Chain Substituted δ-Lactones

Under bulk room-temperature organocatalytic polymerization conditions (TBD catalyst, benzyl alcohol initiator, [M]₀/[TBD]₀/[BnOH]₀ = 492/1/1.7), 4-methyltetrahydro-2H-pyran-2-one reaches 75% conversion within 1 hour and approaches equilibrium within 3 hours at 18 °C [1]. Systematic studies by Schneiderman and Hillmyer demonstrated that among methyl-substituted δ-valerolactones, the β-methyl isomer (β1, i.e., 4-methyltetrahydro-2H-pyran-2-one) exhibits a polymerization rate comparable to the unsubstituted parent δ-valerolactone (δ0) under identical conditions, whereas α-methyl and δ-methyl isomers show markedly slower kinetics [2]. Importantly, n-alkyl substituent length (from methyl to n-nonyl) has a more modest effect on kinetics than substituent position, but profoundly increases polymer entanglement molar mass (Me) and alters the solubility parameter (δ). This means the 4-methyl compound uniquely balances fast polymerization kinetics with the lowest entanglement molar mass among substituted δ-lactones, facilitating processing and enabling lower melt viscosity.

Polymerization Kinetics Monomer Reactivity Ring-Opening Transesterification Process Efficiency

Evidence-Based Application Scenarios for 4-Methyltetrahydro-2H-pyran-2-one (CAS 1121-84-2) in Research and Industry


Chemically Recyclable 3D-Printed Elastomers via Vat Photopolymerization

The low ceiling temperature (Tc = 227 °C, neat) and well-characterized polymerization thermodynamics of 4-methyltetrahydro-2H-pyran-2-one enable the formulation of photo-cross-linkable resins based on poly(β-methyl-δ-valerolactone) (PβMVL). These resins produce 3D-printed materials with tensile strengths of 8 ± 2 MPa and elongation at break of 105 ± 8%, comparable to commercial vat photopolymerization resins, and can be chemically recycled back to the βMVL monomer in high yield and purity [1]. This application is uniquely enabled by the methyl substituent, as unsubstituted δ-VL-derived polymers lack the requisite balance of low Tc and rubbery mechanical properties.

Renewable Thermoplastic Elastomers with Tunable Mechanical Properties

The amorphous, low-Tg (−51 °C) homopolymer derived from 4-methyltetrahydro-2H-pyran-2-one serves as the soft midblock in fully biobased ABA triblock copolymers (e.g., PLA–PβMVL–PLA). By varying the lactide endblock fraction (fLA = 0.29 to 0.59), these triblocks access either elastomeric or tough plastic behavior, with mechanical properties rivaling commercial petroleum-based styrenic block copolymers [2]. The methyl branch disrupts crystallization while maintaining a Tg low enough for ambient-temperature elasticity, a combination not achievable with unsubstituted δ-VL.

Chiral Building Block for Insect Pheromone and Bioactive Compound Synthesis

Enantiomerically enriched (4S)- and (4R)-4-methyltetrahydro-2H-pyran-2-one, obtained via esterase-catalyzed kinetic resolution, provide direct entries to methyl-branched chiral building blocks used in the total synthesis of pheromones for mealworm beetle (Tenebrio molitor), rhinoceros beetle, and earth-boring dung beetle [3]. The simple 4-methyl substitution pattern, without additional hydroxyl or extended alkyl functionality, makes this lactone a uniquely concise chiral precursor for methyl-branched pheromone skeletons.

Biobased Polyol Intermediates for Recyclable Polyurethane-Urea Elastomers

Bulk room-temperature polymerization of 4-methyltetrahydro-2H-pyran-2-one using HCl as a simple acid catalyst produces low molar mass polyols that can be directly chain-extended with diisocyanates and water to yield thermoplastic polyurethane-ureas (TPUUs). These TPUUs are tough, elastic, and can be chemically recycled by depolymerization back to βMVL monomer, enabling closed-loop material lifecycles [4]. The process leverages the low ceiling temperature to facilitate depolymerization, a feature absent in polyols derived from unsubstituted δ-VL or δ-decalactone.

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